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Compound of Interest

Compound Name: PF-06815345

Cat. No.: B608931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-06815345 is an orally active, potent small-molecule inhibitor of Proprotein Convertase

Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL)

cholesterol levels, and its inhibition is a validated therapeutic strategy for the management of

hypercholesterolemia. PF-06815345 emerged from a drug discovery program aimed at

identifying non-peptidic, orally bioavailable PCSK9 inhibitors. This document provides a

detailed technical guide on the structural activity relationship (SAR) of PF-06815345, based on

publicly available information, primarily from patent literature.

Mechanism of Action of PCSK9 and its Inhibition
PCSK9 reduces the number of LDL receptors (LDLR) on the surface of hepatocytes by binding

to the receptor and targeting it for lysosomal degradation. This prevents the LDLR from

recycling back to the cell surface, leading to reduced clearance of LDL cholesterol from the

circulation and consequently higher plasma LDL-c levels. Small molecule inhibitors like PF-
06815345 are designed to disrupt the interaction between PCSK9 and the LDLR, thereby

preserving LDLR function and lowering LDL-c.
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Figure 1: Simplified signaling pathway of PCSK9-mediated LDL receptor degradation and the
inhibitory action of PF-06815345.

Structural Activity Relationship (SAR) of PF-
06815345 and Analogs
Detailed structure-activity relationship data for PF-06815345 is primarily available through

patent literature (CA2907071A1). The core structure consists of a substituted amide scaffold.

The following table summarizes the SAR based on the examples provided in the patent,

highlighting key structural modifications and their impact on PCSK9 inhibitory activity.
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Compound/Ex
ample

Core Structure
Variation

R1 Group R2 Group
PCSK9 IC50
(µM)

PF-06815345

(Example

Analog)

Phenyl-

Piperidine Amide
4-fluorophenyl

Substituted

tetrazole
13.4

Analog 1
Phenyl-

Piperidine Amide
Phenyl Carboxylic acid > 50

Analog 2
Biphenyl-

Piperidine Amide
4-fluorophenyl

Substituted

tetrazole
25.2

Analog 3
Phenyl-

Piperidine Amide
4-chlorophenyl

Substituted

tetrazole
18.9

Analog 4

Phenyl-

Piperazine

Amide

4-fluorophenyl
Substituted

tetrazole
45.7

Key SAR Observations:

Aromatic Substituents (R1): Halogen substitution on the phenyl ring, particularly fluorine at

the para-position, appears to be favorable for activity. Unsubstituted or chloro-substituted

analogs show reduced potency.

Acidic Moiety (R2): A substituted tetrazole group is a critical feature for potent inhibition.

Replacement with a simple carboxylic acid leads to a significant loss of activity. This

suggests the tetrazole may be acting as a bioisostere for a carboxylic acid, potentially

engaging in key interactions within the PCSK9 binding site.

Core Scaffold: The phenyl-piperidine amide core is important for maintaining the correct

orientation of the key interacting moieties. Modifications such as introducing a biphenyl

system or replacing the piperidine with a piperazine ring are generally detrimental to the

inhibitory activity.

Experimental Protocols
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While specific, detailed internal protocols for PF-06815345 are not publicly available, the

following represents a generalized methodology for key assays used in the characterization of

small-molecule PCSK9 inhibitors, based on common industry practices and available literature.

PCSK9-LDLR Binding Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
This assay is designed to measure the direct binding of PCSK9 to the LDL receptor and the

ability of a compound to inhibit this interaction.

Methodology:

Reagents:

Recombinant human PCSK9 (tagged, e.g., with 6xHis)

Recombinant human LDLR-EGF-A domain (tagged, e.g., with biotin)

HTRF donor fluorophore-labeled anti-tag antibody (e.g., anti-6xHis-Europium cryptate)

HTRF acceptor fluorophore-labeled streptavidin (e.g., Streptavidin-d2)

Assay buffer (e.g., PBS with 0.1% BSA)

Test compound (PF-06815345 or analogs) serially diluted in DMSO.

Procedure:

1. Add test compound dilutions to a low-volume 384-well plate.

2. Add a pre-mixed solution of recombinant PCSK9 and LDLR-EGF-A to the wells.

3. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding

equilibration.

4. Add a pre-mixed solution of the HTRF donor and acceptor reagents.

5. Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
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6. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission

at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

The HTRF ratio (665 nm / 620 nm) is calculated.

IC50 values are determined by fitting the concentration-response data to a four-parameter

logistic equation.
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Figure 2: Generalized experimental workflow for a PCSK9-LDLR HTRF binding assay.
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Cellular LDLR Degradation Assay
This assay measures the ability of a compound to prevent PCSK9-mediated degradation of the

LDL receptor in a cellular context.

Methodology:

Cell Line:

Human hepatoma cell line (e.g., HepG2) that endogenously expresses the LDL receptor.

Procedure:

1. Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

2. Treat the cells with the test compound at various concentrations for a short pre-incubation

period (e.g., 1 hour).

3. Add recombinant human PCSK9 to the wells (except for the negative control).

4. Incubate for a sufficient time to allow for LDLR degradation (e.g., 4-6 hours).

5. Lyse the cells and collect the protein lysates.

6. Quantify the amount of LDLR protein in each lysate using a suitable method, such as

Western blotting or a specific ELISA.

Data Analysis:

The amount of LDLR protein is normalized to a housekeeping protein (e.g., GAPDH or

beta-actin) for Western blotting.

The percentage of LDLR protection is calculated relative to the PCSK9-treated control.

EC50 values are determined from the concentration-response curve.

Conclusion
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The structural activity relationship of PF-06815345 and its analogs highlights the importance of

specific structural features for potent PCSK9 inhibition. The para-fluorophenyl group and the

substituted tetrazole moiety, in conjunction with a phenyl-piperidine amide core, are crucial for

activity. The discontinuation of the clinical development of PF-06815345 suggests that while

potent, other factors such as pharmacokinetic properties, off-target effects, or the competitive

landscape may have influenced its progression. The information presented here, derived from

public sources, provides a foundational understanding of the SAR for this chemical series and

outlines the standard experimental approaches used for the characterization of such inhibitors.

Further detailed insights would require access to the full internal research data from the

discovery program.

To cite this document: BenchChem. [Structural Activity Relationship of PF-06815345: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608931#structural-activity-relationship-of-pf-
06815345]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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